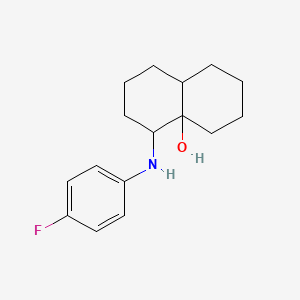
4-Cyanobiphenyl-4'-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanobiphenyl-4’-propylbenzoate is an organic compound with the molecular formula C23H19NO2 and a molecular weight of 341.40 g/mol. It is a derivative of biphenyl, featuring a cyano group and a propylbenzoate ester. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobiphenyl-4’-propylbenzoate typically involves the following steps:
Preparation of 4-cyanobiphenyl: This can be achieved by reacting biphenyl with an acyl chlorinating agent to form dibenzoyl chloride, which then reacts with ammonia gas to produce biphenyl acyl amine.
Esterification: The 4-cyanobiphenyl is then esterified with 4-propylbenzoic acid under acidic conditions to form 4-Cyanobiphenyl-4’-propylbenzoate.
Industrial Production Methods
Industrial production of 4-Cyanobiphenyl-4’-propylbenzoate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of less toxic reagents and solvents is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanobiphenyl-4’-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Cyanobiphenyl-4’-propylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and liquid crystals.
Biology: Studied for its interactions with biological membranes and potential use in drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic assays.
Industry: Utilized in the production of liquid crystal displays and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-Cyanobiphenyl-4’-propylbenzoate involves its interaction with molecular targets such as proteins and lipids. The cyano group and ester functionalities allow it to form hydrogen bonds and hydrophobic interactions with these targets, influencing their structure and function. This compound can modulate the properties of liquid crystal phases, making it valuable in display technologies .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenyl 4-propylbenzoate: Similar structure but lacks the biphenyl core.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Contains a fluorine atom and a longer alkyl chain.
Uniqueness
4-Cyanobiphenyl-4’-propylbenzoate is unique due to its biphenyl core, which provides rigidity and enhances its liquid crystalline properties. The combination of the cyano group and propylbenzoate ester allows for versatile chemical modifications and interactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C23H19NO2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[4-(4-cyanophenyl)phenyl] 4-propylbenzoate |
InChI |
InChI=1S/C23H19NO2/c1-2-3-17-4-10-21(11-5-17)23(25)26-22-14-12-20(13-15-22)19-8-6-18(16-24)7-9-19/h4-15H,2-3H2,1H3 |
Clé InChI |
IIRLOGPQMLRMIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


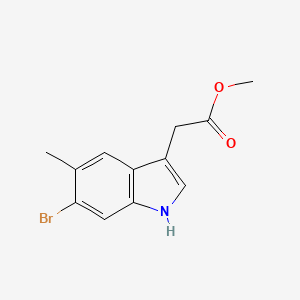
![N-[5-(diethylamino)pentan-2-yl]cyclobutanamine](/img/structure/B12277312.png)
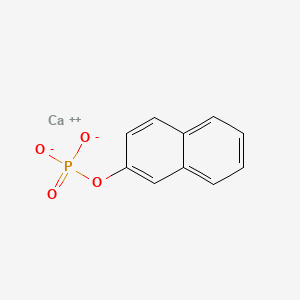
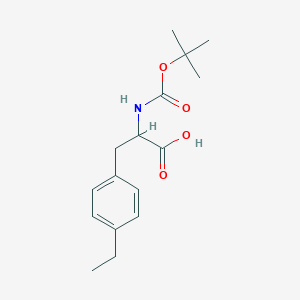
![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)


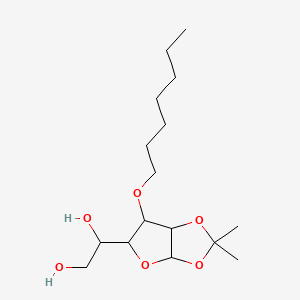
![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)
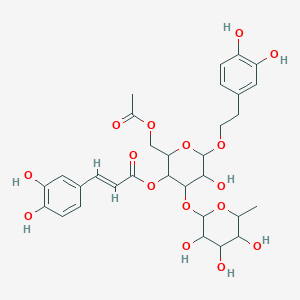
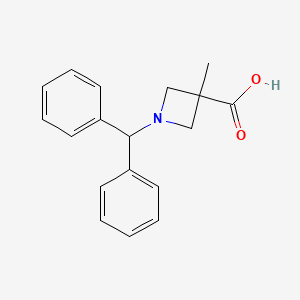
![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)
